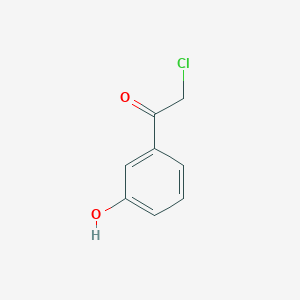

2-Chloro-3'-hydroxyacetophenone

説明

Significance of Halogenated Acetophenones in Organic Chemistry Research

Halogenated acetophenones are aromatic ketones that feature one or more halogen atoms and an acetyl group attached to a benzene (B151609) ring. These compounds are of considerable interest in organic chemistry for several reasons. The presence of a halogen atom can significantly influence the electronic properties and reactivity of the molecule. nih.gov This makes them valuable as intermediates in a wide array of synthetic transformations. nih.gov

The introduction of halogens into the acetophenone (B1666503) structure can direct the course of further reactions, allowing for the regioselective synthesis of more complex molecules. nih.gov For instance, α-haloketones, where the halogen is on the carbon adjacent to the carbonyl group, are particularly reactive and serve as versatile building blocks for the synthesis of various heterocyclic compounds and other functionalized molecules. nih.gov Furthermore, halogenated compounds are prevalent in pharmaceuticals, agrochemicals, and materials science, underscoring the importance of understanding their synthesis and reactivity. researchgate.netrsc.org

Scope and Relevance of 2-Chloro-3'-hydroxyacetophenone in Modern Synthesis and Mechanistic Studies

This compound, with its specific substitution pattern of a chlorine atom on the α-carbon and a hydroxyl group at the meta-position of the phenyl ring, presents a unique combination of reactive sites. This bifunctionality makes it a valuable precursor in the synthesis of various organic molecules. The hydroxyl group can be a handle for further functionalization, while the α-chloro-ketone moiety is susceptible to nucleophilic substitution and other transformations.

In modern synthesis, this compound serves as a key intermediate. For example, it is utilized in the preparation of heterocyclic compounds, which are core structures in many biologically active molecules. Its structural features are also relevant in mechanistic studies, where researchers investigate how the interplay between the hydroxyl and chloroacetyl groups influences reaction pathways and outcomes. The study of such molecules contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| CAS Number | 62932-90-5 |

| IUPAC Name | 2-chloro-1-(3-hydroxyphenyl)ethanone |

| Synonyms | This compound |

| pKa (Predicted) | 8.98 ± 0.10 |

Data sourced from multiple chemical databases. guidechem.com

Detailed Research Findings

The synthesis of this compound is most commonly achieved through the chlorination of 3'-hydroxyacetophenone (B363920). A study published in Proceedings of the Indiana Academy of Science detailed the direct chlorination of m-hydroxyacetophenone using t-butyl hypochlorite (B82951) in a chloroform (B151607) solution, which predominantly yielded the 2-chloro isomer. iu.edu Another synthetic route involves the use of sulfuryl chloride in a mixture of methanol (B129727) and ethyl acetate/dichloromethane (B109758), which has been reported to give a high yield of the desired product. nih.gov The reaction mechanism for the halogenation of ketones in an acidic medium typically proceeds through an enol intermediate. libretexts.org

The structural characteristics of this compound have been elucidated through techniques like X-ray crystallography. These studies reveal a planar molecular structure. nih.gov In the crystalline state, the molecules form inversion-symmetric dimers through strong O—H⋯O and weak C—H⋯O hydrogen bonds. nih.gov

From a reactivity perspective, the chlorine atom at the α-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its role as a building block in organic synthesis. For instance, it can be used in the synthesis of more complex molecules, including those with potential biological activity.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-1-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDGKNCPOGBBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514092 | |

| Record name | 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62932-90-5 | |

| Record name | 2-Chloro-1-(3-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62932-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for 2 Chloro 3 Hydroxyacetophenone

Conventional Chemical Synthesis Routes

The traditional methods for synthesizing 2-Chloro-3'-hydroxyacetophenone are well-established and form the basis for both laboratory and industrial-scale production.

Selective Chlorination of 3'-Hydroxyacetophenone (B363920)

The core of conventional synthesis lies in the selective chlorination of 3'-hydroxyacetophenone. This reaction is fundamental for producing the target compound, with efforts focused on optimizing reaction parameters to achieve high yields and purity.

Exploration of Chlorinating Agents and Optimized Reaction Conditions

Various chlorinating agents are employed to facilitate this transformation. Commonly used reagents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). Another effective agent is sulfuryl chloride, which can be added dropwise to a mixture of 3-hydroxyacetophenone in a solvent system like methanol (B129727) and ethyl acetate/dichloromethane (B109758) at a controlled temperature of 293–303 K. Following the addition, the reaction is typically stirred for an hour at room temperature, yielding the desired product in high percentages. nih.gov

The choice of solvent is also critical for managing reactivity and ensuring the reaction proceeds smoothly. Inert solvents such as dichloromethane (CH₂Cl₂) are frequently used. The reaction temperature is another key parameter that is carefully controlled to optimize the synthesis.

A study detailed the use of sulfuryl chloride (1.1 mmol) added to 3-hydroxyacetophenone (0.74 mmol) in a solvent mixture of methanol (5 ml) and ethyl acetate/dichloromethane (10 ml) at 293–303 K. The reaction proceeded for 1 hour with stirring, resulting in a 95% yield of 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.gov

| Reagent/Condition | Specification | Purpose |

| Starting Material | 3'-Hydroxyacetophenone | The precursor molecule for chlorination. |

| Chlorinating Agent | Sulfuryl chloride | To introduce the chlorine atom. |

| Solvent | Methanol and Ethyl acetate/Dichloromethane | To provide a medium for the reaction. |

| Temperature | 293–303 K | To control the reaction rate. |

| Reaction Time | 1 hour | To allow for completion of the reaction. |

| Product Yield | 95% | The efficiency of the synthesis. |

Regioselectivity and Isomer Formation in Chlorination Processes

The position of chlorination on the 3'-hydroxyacetophenone ring is a crucial aspect of the synthesis. Direct chlorination of m-hydroxyacetophenone can lead to substitution at the more hindered ortho position relative to the hydroxyl group. iu.edu The use of certain chlorinating agents, such as t-butyl hypochlorite (B82951) in chloroform (B151607), has been shown to favor the formation of the 2-chloro isomer. iu.edu This regioselectivity is influenced by the steric and electronic effects of the substituents on the aromatic ring. While the goal is to produce this compound, the formation of other isomers, such as 4-chloro and 6-chloro derivatives, can occur. iu.edu The reaction conditions are therefore optimized to maximize the formation of the desired 2-chloro isomer. iu.edu

Advanced and Scalable Synthetic Approaches

To meet the demands of industrial production, more advanced and scalable methods for synthesizing this compound have been developed.

Continuous Flow Reactor Technologies for Enhanced Synthesis

Continuous flow reactors are increasingly being adopted for the industrial-scale synthesis of this compound. This technology offers significant advantages over traditional batch processing, including improved control over reaction parameters such as temperature and mixing. The enhanced control leads to better reproducibility and safety, particularly for exothermic chlorination reactions.

Process Optimization for Yield and Purity

Process optimization is a continuous effort in the chemical industry. For the synthesis of this compound, this involves fine-tuning reaction conditions to maximize the yield and purity of the final product. This can include adjustments to temperature, pressure, and reactant feed rates in continuous flow systems, ensuring consistent product quality. The use of advanced analytical techniques to monitor the reaction in real-time also plays a vital role in process optimization.

Enzymatic and Biocatalytic Pathways for Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for the production of enantiomerically pure intermediates for the pharmaceutical industry. Enzymatic and biocatalytic methods, leveraging the high stereoselectivity of enzymes, offer a green and efficient alternative to traditional chemical synthesis. researchgate.netfrontiersin.org Ketoreductases (KREDs), in particular, have emerged as powerful tools for the asymmetric reduction of the prochiral ketone in this compound to its corresponding chiral alcohol. nih.gov

Ketoreductase-Mediated Stereoselective Reductions to Chiral Alcohols

The stereoselective reduction of α-haloketones to their corresponding chiral halo-alcohols is a crucial transformation in the synthesis of many pharmaceutical compounds. google.com Ketoreductases (KREDs), or carbonyl reductases (EC 1.1.1.184), are enzymes that catalyze the reduction of a ketone or aldehyde to its corresponding alcohol, often with a high degree of stereoselectivity. google.com This process typically requires a nicotinamide (B372718) cofactor, such as NADH or NADPH, as an electron donor. google.com

The table below illustrates a representative bioreduction of this compound using a ketoreductase.

Table 1: Example of Ketoreductase-Mediated Reduction

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

|---|

Data derived from a representative biocatalytic process. wipo.int

Screening and Engineering of Ketoreductases for Improved Catalysis

While naturally occurring ketoreductases can exhibit useful catalytic activity, their properties such as substrate specificity, enantioselectivity, activity, and stability under process conditions are often not optimal for industrial applications. rsc.org Therefore, extensive screening of diverse microbial sources for novel ketoreductases and the subsequent engineering of promising candidates are critical steps in developing robust biocatalytic processes. researchgate.netresearchgate.net

Protein engineering, encompassing techniques like directed evolution and site-directed mutagenesis, has become an indispensable tool for tailoring ketoreductases to specific industrial needs. nih.govnih.gov Directed evolution involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. Site-directed mutagenesis, on the other hand, involves making specific changes to the amino acid sequence of the enzyme based on a rational understanding of its structure-function relationship. nih.gov These approaches have been successfully used to enhance the enantioselectivity, increase the catalytic activity, and improve the stability of ketoreductases for the synthesis of various chiral alcohols. rsc.org

For the reduction of this compound, an engineered ketoreductase polypeptide has been developed that demonstrates superior activity and stereoselectivity compared to its wild-type counterpart. wipo.int This engineered enzyme also facilitates the regeneration of the NADH cofactor by converting isopropanol (B130326) to acetone (B3395972), creating an efficient, self-sustaining catalytic cycle. wipo.int

The following table provides a comparative overview of a wild-type versus an engineered ketoreductase, illustrating the typical improvements achieved through protein engineering.

Table 2: Comparison of Wild-Type vs. Engineered Ketoreductase

| Enzyme | Relative Activity | Stereoselectivity (ee) | Stability |

|---|---|---|---|

| Wild-Type Ketoreductase | 1x | Moderate | Standard |

This table represents typical improvements based on data from protein engineering studies. wipo.intrsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-(2-chloro-1-hydroxyethyl)phenol |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone |

| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) |

| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) |

| Isopropanol |

| Acetone |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Hydroxyacetophenone

Fundamental Reaction Pathways

The principal reactions of 2-chloro-3'-hydroxyacetophenone involve the oxidation of the hydroxyl group, reduction of the carbonyl group, and nucleophilic substitution of the chlorine atom.

Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group of this compound can be oxidized to a ketone or a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The specific product obtained depends on the reaction conditions and the strength of the oxidizing agent.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol. wikipedia.org This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent can be crucial, especially when stereoselectivity is desired in the formation of the resulting alcohol. wikipedia.org For instance, enzymatic reductions using ketoreductases can provide high enantiopurity, which is particularly valuable in the synthesis of chiral pharmaceutical intermediates.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution. This reaction allows for the introduction of a variety of functional groups at the alpha-position to the carbonyl group. Common nucleophiles include amines (such as ammonia) and thiols (like sodium thiolate). These reactions are typically carried out under basic conditions. Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the construction of more complex molecules from simpler precursors. chegg.comlibretexts.org

Electrophilic and Nucleophilic Transformations

Beyond its fundamental reaction pathways, this compound can also participate in more complex transformations, acting as either an electrophile or a nucleophile.

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

As an α-haloketone, this compound is a valuable electrophilic building block for the formation of new carbon-carbon bonds. nih.gov The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond towards nucleophilic attack. This reactivity is harnessed in various synthetic methodologies to construct more elaborate molecular architectures.

Participation in Condensation Reactions

The presence of both a hydroxyl group and a carbonyl group allows this compound to participate in condensation reactions. For instance, it can react with appropriate aldehydes to form chalcones and related dienones. sigmaaldrich.com These reactions typically proceed via an aldol (B89426) condensation mechanism, where the enolate of the acetophenone (B1666503) attacks the aldehyde.

Interactive Data Table: Reactions of this compound

| Reaction Type | Functional Group | Reagents | Products |

| Oxidation | Hydroxyl | KMnO4, CrO3 | Ketone, Carboxylic Acid |

| Reduction | Carbonyl | NaBH4, LiAlH4, Ketoreductases | Secondary Alcohol |

| Nucleophilic Substitution | Chlorine | NH3, NaSMe | Amine, Thioether |

| Condensation | Carbonyl & Methyl | Aldehydes | Chalcones |

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor in Heterocyclic Synthesis

The dual reactivity of 2-chloro-3'-hydroxyacetophenone is particularly advantageous in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

This compound is a valuable starting material for the synthesis of chromones, a class of oxygen-containing heterocycles. ijrpc.com The synthesis of chromones often proceeds through an intramolecular condensation of precursor molecules. ijrpc.com One common pathway involves the Baker-Venkataraman rearrangement or a Claisen ester condensation to form a 1,3-dicarbonyl intermediate, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151) ring. ijrpc.com While specific examples directly utilizing this compound are not extensively detailed in the provided results, its structural similarity to other hydroxyacetophenones used in these syntheses suggests its potential application in creating substituted chromone derivatives. ijrpc.com

Similarly, coumaranones, another class of oxygen-containing heterocycles, can be synthesized from precursors amenable to cyclization. mdpi.comresearchgate.net The synthesis of 2-coumaranone (B42568) derivatives can be achieved through a three-component reaction involving a substituted phenol, an amide or carbamate, and glyoxylic acid monohydrate, followed by acid-catalyzed ring closure. mdpi.com

The reactivity of the α-chloro ketone moiety in this compound allows for its use in the synthesis of nitrogen and sulfur-containing heterocycles. sciforum.netchemmethod.com The chlorine atom can be readily displaced by various nucleophiles, including amines and thiols, to initiate cyclization reactions. For instance, reaction with primary amines or hydrazines can lead to the formation of various nitrogen-containing rings.

Thiophenes, which are sulfur-containing heterocycles, are recognized for their diverse applications in chemistry and pharmacology. sciforum.net While the direct synthesis from this compound is not explicitly described, the general principles of thiophene (B33073) synthesis often involve the reaction of a 1,4-dicarbonyl compound with a sulfur source or the cyclization of appropriately substituted precursors. sciforum.net The functional groups present in this compound could be chemically manipulated to generate intermediates suitable for thiophene ring formation.

Application in Natural Product Analogues and Bioactive Molecule Synthesis

The structural motifs present in this compound make it a valuable building block for the synthesis of analogues of natural products and other bioactive molecules.

Chalcones, which are precursors to flavonoids, are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. innovareacademics.innih.gov this compound can serve as the acetophenone component in this reaction, leading to the formation of chalcones with a specific substitution pattern. nih.govmdpi.com These chalcones can then be subjected to oxidative cyclization to yield various flavonoid derivatives. innovareacademics.innih.gov Flavonoids are a large class of polyphenolic compounds found in plants with a wide range of biological activities. innovareacademics.innih.gov

The general synthetic route to flavones from chalcones involves the cyclization of the chalcone (B49325) intermediate, often using reagents like dimethyl sulfoxide (B87167) (DMSO) and iodine. innovareacademics.in

Chlorinated acetophenones are widely recognized as important intermediates in the production of active pharmaceutical ingredients (APIs). nih.gov The reactivity of the α-haloketone functionality makes them useful for constructing more complex molecular frameworks. nih.gov For example, 2-chloro-1-(4-hydroxyphenyl)ethanone, a related compound, is used in the preparation of hydroxypyrimidine derivatives with histone deacetylase (HDAC) inhibitory activity. nih.gov Given its structural features, this compound is a valuable precursor for creating novel compounds for drug discovery programs. The hydroxyl group can be a site for further modification, while the chloroacetyl group provides a reactive handle for introducing various pharmacophores.

Integration into Multicomponent Reactions and Diversification Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern drug discovery. nih.gov The functional groups of this compound make it a potential candidate for use in various MCRs. For instance, the ketone functionality could participate in reactions like the Strecker or Ugi reactions after suitable modification.

The diverse reactivity of this compound allows for the creation of libraries of related compounds, a key strategy in the search for new bioactive molecules. By systematically varying the reaction partners that engage with the chloro and hydroxyl groups, a wide array of structurally diverse molecules can be generated and screened for desired biological activities.

Development of Convergent Synthetic Routes

While specific, large-scale convergent syntheses detailing this compound as a central fragment are not extensively documented in publicly available literature, its chemical structure is ideally suited for such strategies. The two reactive sites on the molecule—the hydroxyl group and the α-chloro-ketone—can be addressed independently to prepare advanced intermediates.

For example, the hydroxyl group can be modified or used as a handle to attach one part of a target molecule, while the α-chloro-ketone can be reserved for a later coupling reaction with another fragment. The reactivity of α-haloketones is diverse; they can react with a variety of nucleophiles to form carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of many coupling strategies used in convergent synthesis. nih.gov The α-chloro-ketone moiety can participate in reactions such as:

Alkylation of amines, thiols, or other nucleophiles.

Formation of heterocycles like indoles, thiazoles, or furans. nih.gov

Wittig-type reactions after conversion to a phosphonium (B103445) salt.

This dual reactivity allows for the strategic assembly of complex structures by first preparing a substituted 3'-hydroxyacetophenone (B363920) derivative and a separate nucleophilic or electrophilic fragment, and then coupling them in a convergent manner.

Parallel Synthesis for Library Generation

Parallel synthesis is a technique used in combinatorial chemistry to synthesize a large number of compounds simultaneously in a spatially separated manner. This approach is highly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery.

This compound and its parent compound, 3'-hydroxyacetophenone, are excellent scaffolds for parallel synthesis, particularly for the generation of chalcone libraries. nih.govacs.org Chalcones are a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone and exhibit a wide range of biological activities. acs.org

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the base-catalyzed reaction of an acetophenone with a benzaldehyde. mdpi.comnih.gov This reaction is well-suited for parallel synthesis. By reacting a single acetophenone derivative, such as 3'-hydroxyacetophenone (the precursor to this compound), with a diverse library of substituted benzaldehydes, a large library of chalcones can be generated efficiently. nih.gov The resulting hydroxylated chalcones can then be further diversified.

The general scheme for the parallel synthesis of a chalcone library starting from a substituted acetophenone is depicted below:

Reaction Scheme for Parallel Chalcone Synthesis

| Reactant A (Acetophenone) | Reactant B (Aldehyde Library) | Reaction Conditions | Product (Chalcone Library) |

|---|---|---|---|

| Substituted Acetophenone | Ar¹-CHO, Ar²-CHO, Ar³-CHO... | Base (e.g., KOH, NaOH), Solvent (e.g., EtOH) | Library of substituted chalcones |

This strategy allows for the creation of a multitude of structurally related compounds from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). For instance, a library of chalcones was prepared via parallel synthesis by condensing various substituted acetophenones and benzaldehydes, with some of the resulting compounds showing potential as antigiardial agents. nih.gov The robustness and high-throughput nature of this approach make this compound and related structures important starting materials in modern medicinal chemistry.

Molecular Interactions and Biochemical System Probing of 2 Chloro 3 Hydroxyacetophenone

Enzyme Interaction and Inhibition Mechanisms

The presence of both a chlorine atom and a hydroxyl group in 2-Chloro-3'-hydroxyacetophenone's structure underpins its ability to interact with and inhibit various enzymes. These functional groups are crucial for its binding affinity and specificity towards the active sites of target enzymes.

Molecular Binding Studies with Enzyme Active Sites

Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein, have been instrumental in visualizing the interaction of acetophenone (B1666503) derivatives with enzyme active sites. While specific molecular docking studies for this compound are not extensively detailed in currently available literature, research on analogous compounds provides significant insights. For instance, studies on other hydroxyacetophenone derivatives have shown that the hydroxyl and acetyl groups are key pharmacophoric features that can form crucial hydrogen bonds and hydrophobic interactions within the active sites of enzymes like lipoxygenase and phosphodiesterase. The chloro group in this compound is expected to further enhance binding affinity through halogen bonding and by influencing the electronic properties of the molecule.

One area of significant interest is its interaction with acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. It is proposed that the hydroxyl group of the compound can form a hydrogen bond with specific amino acid residues in the catalytic active site of AChE, while the aromatic ring engages in π-π stacking interactions with aromatic residues like tryptophan. The chloroacetyl group likely contributes to the stability of the enzyme-inhibitor complex through electrostatic and van der Waals interactions.

Elucidation of Enzyme Inhibition Kinetics and Mechanism of Action

Kinetic studies have been pivotal in characterizing the inhibitory effect of this compound on enzyme activity. Research has demonstrated that this compound acts as a competitive inhibitor of acetylcholinesterase (AChE). Competitive inhibition signifies that the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring.

An investigation into its enzymatic inhibition capabilities revealed a strong binding affinity for AChE, as indicated by its inhibition constant (Ki) value. Although the precise numerical Ki value from this specific study is not publicly available, the description of a "strong binding affinity" suggests a low Ki value, indicating that a low concentration of the compound is required to achieve significant inhibition.

The mechanism of action for its antimicrobial properties is also believed to stem from enzyme inhibition. By binding to the active sites of essential bacterial enzymes, this compound can disrupt critical metabolic pathways necessary for bacterial survival.

Modulation of Specific Molecular Targets and Biological Pathways

Beyond direct enzyme inhibition, this compound has been investigated for its ability to modulate specific molecular targets and influence broader biological pathways, particularly those involved in inflammation.

Mechanistic Investigations of Receptor Interactions

Detailed mechanistic investigations into the direct interaction of this compound with specific cellular receptors are still in the early stages. However, research on structurally related hydroxyacetophenone derivatives has shown engagement with nuclear receptors, such as the liver X receptor (LXR). One study discovered that a 2-hydroxyacetophenone (B1195853) derivative acted as a potent and selective LXRβ agonist. nih.gov This suggests that the core structure of hydroxyacetophenone can serve as a scaffold for interacting with the ligand-binding domains of certain receptors, a possibility that warrants further investigation for this compound.

Pathways of Biochemical Process Perturbation

Preliminary studies suggest that this compound may possess anti-inflammatory properties by perturbing key biochemical pathways. Research on a related compound, p-hydroxyacetophenone, has shown that it can suppress inflammation by inhibiting the production of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov The study demonstrated that p-hydroxyacetophenone attenuated the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Given the structural similarities, it is plausible that this compound could exert similar effects on these inflammatory pathways.

The proposed mechanism involves the modulation of reactive oxygen species (ROS). The compound has been shown to scavenge hypochlorite (B82951), a reactive oxidant produced during inflammation, which helps in reducing oxidative stress. By mitigating oxidative stress, the compound can indirectly influence the signaling cascades that lead to the activation of pro-inflammatory transcription factors like NF-κB.

Mechanistic Investigations of Biological Activities in Model Systems (excluding clinical applications)

In vitro and in vivo model systems have been employed to explore the biological activities of this compound, providing insights into its potential effects at a cellular and organismal level.

In vitro studies have confirmed the antimicrobial activity of this compound against various bacterial strains. A notable study demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, providing a quantitative measure of its antibacterial potency. The mechanism behind this activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes through enzyme inhibition.

Furthermore, investigations into its anti-inflammatory effects have been conducted in animal models. Studies on p-hydroxyacetophenone, a close structural relative, have shown a reduction in paw edema in mice, a common model for acute inflammation. nih.gov This effect was associated with a decrease in neutrophil infiltration and the levels of pro-inflammatory cytokines in the inflamed tissue. nih.gov These findings in model systems provide a basis for the purported anti-inflammatory properties of hydroxyacetophenone derivatives.

Mechanisms of Antimicrobial Action (e.g., cell membrane disruption, metabolic interference)

There is currently no specific research available that details the antimicrobial action mechanisms of this compound. While related chlorinated chalcones have shown the ability to inhibit the growth of various bacterial and yeast strains, the precise ways in which they achieve this (such as through cell membrane disruption or metabolic interference) have not been documented for this compound itself. mdpi.com

Molecular Basis of Anti-Inflammatory Effects

Similarly, the molecular basis for any potential anti-inflammatory effects of this compound has not been elucidated in the available scientific literature. Studies on other, structurally related compounds have explored their impact on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine production. nih.gov However, no such specific data exists for this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-3'-hydroxyacetophenone by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the phenolic hydroxyl proton. nih.gov

A reported ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz shows a singlet for the two methylene protons (-CH₂Cl) at approximately 4.7 ppm. nih.gov The phenolic hydroxyl proton (-OH) appears as a singlet at around 5.671 ppm. nih.gov The aromatic protons on the phenyl ring exhibit complex splitting patterns. A doublet for one aromatic proton is observed at 7.14 ppm, a triplet for two aromatic protons between 7.36 and 7.40 ppm, and a multiplet for the remaining aromatic proton between 7.493 and 7.51 ppm. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂ | 4.7 | Singlet | N/A |

| -OH | 5.671 | Singlet | N/A |

| Ar-H | 7.14 | Doublet | 4.8 |

| Ar-H | 7.36-7.40 | Triplet | 16 |

| Ar-H | 7.493-7.51 | Multiplet | 6.4 |

| Data obtained from a 400 MHz ¹H NMR spectrum in CDCl₃. nih.gov |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-OH | ~157 |

| C-Cl | ~46 |

| Aromatic C-H | ~115-135 |

| Aromatic C (quaternary) | ~138 |

| These are estimated values based on typical chemical shifts for similar functional groups. |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is essential for the complete structural elucidation of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity of the protons on the aromatic ring, showing correlations between neighboring aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal at 4.7 ppm would show a correlation to the methylene carbon signal, and the aromatic proton signals would correlate to their respective aromatic carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This technique is crucial for identifying the connectivity of quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbon atoms of the aromatic ring that are part of a substitution. For instance, the methylene protons (-CH₂Cl) would be expected to show a correlation to the carbonyl carbon, confirming the chloroacetyl moiety. youtube.com

While specific experimental 2D NMR spectra for this compound are not available in the reviewed literature, the application of these techniques would be standard practice for confirming its structure.

Vibrational (IR, Raman) and Mass Spectrometry (MS) for Molecular Characterization

Vibrational spectroscopy and mass spectrometry provide complementary information for the characterization of this compound, focusing on its functional groups and molecular weight.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. nih.gov

A broad absorption band is observed around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. nih.gov The presence of a strong absorption at 1789 cm⁻¹ is assigned to the C=O stretching vibration of the ketone. nih.gov Other notable absorptions include C-H stretching of the aromatic ring at approximately 2987 cm⁻¹, C=C stretching of the aromatic ring around 1694 cm⁻¹, and Ar-C-H bending at 832 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Absorption (cm⁻¹) |

| Phenolic -OH | O-H stretch | ~3400 (broad) |

| Ketone C=O | C=O stretch | 1789 (strong) |

| Aromatic C-H | C-H stretch | 2987 |

| Aromatic C=C | C=C stretch | 1694 |

| Aromatic C-H | C-H bend | 832 |

| Data from a published FTIR spectrum. nih.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₈H₇ClO₂), the expected molecular weight is approximately 170.59 g/mol .

In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). chemguide.co.ukdocbrown.info

Common fragmentation pathways for α-chloro ketones involve the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). The fragmentation of the aromatic ring can also lead to characteristic ions. For instance, the mass spectrum of the related compound 2-chloroacetophenone (B165298) shows a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nist.gov Similar fragmentation patterns would be expected for this compound, with shifts in mass due to the hydroxyl substituent.

| Ion | m/z (mass-to-charge ratio) | Possible Fragment |

| [M]⁺ | ~170/172 | Molecular ion |

| [M-Cl]⁺ | ~135 | Loss of chlorine radical |

| [M-CH₂Cl]⁺ | ~121 | Loss of chloromethyl radical (hydroxyphenylacylium ion) |

| [HOC₆H₄]⁺ | ~93 | Hydroxyphenyl cation |

| These are predicted fragmentation patterns based on the structure and data from similar compounds. |

X-ray Crystallography and Supramolecular Interaction Analysis

X-ray crystallography provides definitive proof of a molecule's spatial arrangement and how it organizes in the solid state. This analysis is crucial for understanding the structure-property relationships of this compound.

The molecular structure of this compound, with the chemical formula C₈H₇ClO₂, has been elucidated through single-crystal X-ray diffraction. nih.gov The study reveals that the molecule is nearly planar. nih.gov In the crystalline state, the compound exhibits a distinct packing arrangement dominated by hydrogen bonding.

Molecules of this compound form inversion-symmetric dimers through a combination of strong and weak hydrogen bonds. nih.gov A primary, strong O—H⋯O hydrogen bond is formed between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent, inversion-related molecule. This is supplemented by weaker C—H⋯O interactions, which further stabilize the dimeric motif. nih.gov This intricate network of hydrogen bonds is the principal supramolecular feature governing the crystal packing. nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1–H1O···O2ⁱ | 0.86(2) | 1.88(2) | 2.7203(12) | 164(2) |

| C6–H6···O2ⁱ | 0.95 | 2.60 | 3.4688(14) | 152 |

To gain a deeper, quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is employed. rsc.org This computational method maps all close atom-atom contacts in the crystal, providing a visual and numerical summary of the forces holding the structure together. rsc.org

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 26.6 |

| H···O / O···H | 23.7 |

| H···Cl / Cl···H | 21.2 |

| H···C / C···H | 15.8 |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is a fundamental tool in synthetic chemistry, used to separate, identify, and purify components of a mixture. Various chromatographic methods are applied during and after the synthesis of this compound.

Thin Layer Chromatography (TLC) is a rapid and effective qualitative method for monitoring the progress of a chemical reaction. ukessays.comlibretexts.org In the synthesis of this compound, for instance via the chlorination of 3-hydroxyacetophenone, TLC allows the chemist to track the consumption of the starting material and the formation of the product. libretexts.orgiu.edu

A typical TLC analysis involves spotting three lanes on a silica (B1680970) gel plate: the starting material (reactant), the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture. rochester.edu As the reaction proceeds, aliquots are taken from the reaction vessel and spotted in the reaction mixture lane. libretexts.org The disappearance of the spot corresponding to the starting material and the appearance of a new, distinct spot for the product indicate that the reaction is progressing towards completion. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and determining the composition of product mixtures. iu.edu Following the synthesis of this compound from 3-hydroxyacetophenone, GC analysis can be used to identify and quantify the different isomers formed during the reaction. iu.edu

In one study, the direct chlorination of 3-hydroxyacetophenone was found to produce a mixture of chlorinated products. iu.edu Analysis of the volatile products using a gas chromatograph equipped with a flame ionization detector showed that this compound was the major component of the mixture. The relative amounts of the products can be determined through area normalization of the peaks in the resulting chromatogram. iu.edu

| Compound | Relative Percentage (%) |

|---|---|

| 3-Hydroxyacetophenone (unreacted) | 11 |

| 2-Chloro-3-hydroxyacetophenone | 72 |

| Other Isomers/Byproducts | 17 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. It is widely used for assessing the purity of synthesized compounds and for precise quantitative analysis. nih.gov

For a compound like this compound, a validated HPLC method would be essential for quality control. Such a method typically employs a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with formic acid) and an organic solvent (like acetonitrile). nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov A properly validated method ensures satisfactory performance in terms of linearity, precision, accuracy, and recovery, making it suitable for determining the exact purity of a sample and for performing quantitative measurements in various research contexts. nih.gov

Theoretical and Computational Chemistry Studies of 2 Chloro 3 Hydroxyacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for investigating the intricacies of molecular structures and their electronic landscapes. For 2-chloro-3'-hydroxyacetophenone, these studies provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of molecules like this compound. This approach is favored for its balance of accuracy and computational efficiency in predicting molecular properties. DFT calculations are instrumental in optimizing the molecular geometry, determining vibrational frequencies, and analyzing electronic characteristics. These theoretical investigations complement experimental findings, such as crystal structure data, by providing a dynamic perspective on the molecule's behavior. nih.gov

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For organic molecules such as this compound, a combination like the B3LYP functional with a 6-31G basis set is commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-31G basis set is a split-valence basis set that provides a flexible description of the electron distribution. This combination has been shown to provide reliable results for a wide range of organic compounds.

Calculation of Electronic Properties (e.g., Dipole Moments)

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations on similar molecules, as specific literature values for this exact compound are not available.)

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | ~2.5 - 3.5 | Debye |

Frontier Molecular Orbital (FMO) Theory and Conceptual DFT Analyses

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The energies of the HOMO and LUMO and the gap between them are fundamental descriptors of a molecule's reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A smaller HOMO-LUMO energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher chemical reactivity. In this compound, the presence of the aromatic ring, the electron-withdrawing carbonyl and chloro groups, and the electron-donating hydroxyl group all influence the energies of the frontier orbitals. The interaction between these orbitals governs the potential for intramolecular charge transfer, which is a key aspect of its electronic behavior.

Table 2: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations on similar molecules, as specific literature values for this exact compound are not available.)

| Parameter | Energy (eV) |

| EHOMO | -8.5 to -9.5 |

| ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 |

Fukui Indices and Electrostatic Potential Maps for Reactivity Site Prediction

To pinpoint the most reactive sites within the this compound molecule, conceptual DFT descriptors such as Fukui indices and Molecular Electrostatic Potential (MEP) maps are utilized. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying sites susceptible to nucleophilic or electrophilic attack.

The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are prone to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as likely sites for electrophilic interaction. Conversely, positive potential would be anticipated around the hydrogen atoms, particularly the hydroxyl proton, and parts of the carbon framework, suggesting these as sites for nucleophilic interaction. These computational tools are invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Global Reactivity Descriptors

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. Chemical hardness (η) and its inverse, softness (S), describe the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive.

Table 1: Calculated Global Reactivity Descriptors for Related Pyrrole Compounds

| Compound | Chemical Potential (χ) | Chemical Hardness (η) | Electrophilicity (ω) |

| 2-FPy | -1.54 | 6.51 | 0.18 |

| 3-FPy | -1.63 | 6.13 | 0.22 |

| 2,4-F2Py | -1.98 | 6.16 | 0.32 |

| 2,3,4,5-C4Py | -3.73 | 4.67 | 1.49 |

Data adapted from a study on chloro- and fluoropyrroles, illustrating the range and type of values obtained for global reactivity descriptors. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is determined by the rotational barriers around its single bonds, particularly the bond connecting the acetyl group to the phenyl ring and the bond within the chloromethyl group. These rotations give rise to different conformers with varying energies.

Theoretical studies on substituted acetones, such as chloroacetone (B47974) and hydroxyacetone, provide a framework for understanding these rotational barriers. anu.edu.audocumentsdelivered.com For instance, in chloroacetone, the molecule exists predominantly in a gauche conformation in the vapor phase, while a more stable trans conformer is present in the liquid and solid phases. documentsdelivered.com The stability of different conformers is a delicate balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen, influencing the preferred conformation.

Ab initio molecular orbital theory is a powerful tool for calculating the energies of different conformers and the barriers to rotation between them. anu.edu.au These calculations can identify the most stable conformer and provide insights into the flexibility of the molecule. For example, studies on 2'-hydroxyacetophenone (B8834) have determined the rotational barrier of the methyl group, which is influenced by the presence of the hydroxyl group and the formation of an intramolecular hydrogen bond. mdpi.com

Table 2: Calculated Rotational Barriers for Substituted Acetones

| Molecule | Barrier to Methyl Rotation (kJ/mol) |

| Acetone (B3395972) | 3.3 |

| Fluoroacetone | 6.2 |

| Hydroxyacetone | 0.8 |

This table, based on data from related acetone derivatives, illustrates how substituents can significantly impact rotational barriers. anu.edu.au

Computational modeling can elucidate the photochemical behavior of this compound, including phototransformations and photoisomerization processes. Upon absorption of UV light, the molecule can be excited to a higher electronic state, leading to various chemical changes. hebmu.edu.cn

Studies on structurally related compounds, such as 5-chloro-3-nitro-2-hydroxyacetophenone, have used computational methods to model phototransformations in low-temperature matrices. researchgate.netresearchgate.netnih.govnih.gov These studies have shown that UV irradiation can induce rotations of the hydroxyl and acetyl groups, leading to the formation of different conformers. researchgate.netnih.govnih.gov The process can be reversible, with different wavelengths of light promoting the forward and reverse reactions. researchgate.netresearchgate.net

The mechanism of photoisomerization often involves overcoming specific energy barriers in the excited state. nih.gov Theoretical calculations can map out the potential energy surfaces of the ground and excited states, identifying the pathways for these transformations. For instance, in the case of 5-chloro-3-nitro-2-hydroxyacetophenone, irradiation at 330 nm led to the formation of a new conformer without an intramolecular hydrogen bond, while irradiation at 415 nm reversed this process. researchgate.netnih.gov Similar processes could be anticipated for this compound, where the interplay of the chloro and hydroxyl substituents would influence the photochemistry.

Computational Modeling of Molecular Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov For this compound, docking studies can provide insights into its potential to interact with various enzymes, a crucial step in understanding its biochemical activity.

The process involves generating various conformations of the ligand and placing them in the binding site of the enzyme. A scoring function is then used to estimate the binding affinity for each pose. Docking studies on similar acetophenone (B1666503) derivatives have been used to explore their inhibitory potential against enzymes like phosphodiesterases and lipoxygenase. nih.govmdpi.com

For example, in a study of 2,4,6-trihydroxy-3-geranylacetophenone analogs as lipoxygenase inhibitors, docking revealed key hydrogen bonding and hydrophobic interactions between the ligands and the enzyme's active site. mdpi.com The hydroxyl and carbonyl groups of the acetophenone core are often involved in forming hydrogen bonds with amino acid residues, while the aromatic ring can participate in hydrophobic and π-π interactions. nih.govmdpi.com The chlorine atom on this compound would further influence these interactions through steric and electronic effects.

Table 3: Example Docking Scores for Lipoxygenase Inhibitors

| Compound | cDOCKER Interaction Energy (kcal/mol) |

| tHGA | -35.10 |

| Analog 3e | -44.51 |

This table shows example docking scores for 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) and an analog, illustrating how modifications to the acetophenone structure can affect predicted binding energy. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in condensed phases, such as in solution or in a crystalline state. These simulations model the movements of atoms and molecules over time, providing a detailed picture of intermolecular interactions.

In a condensed phase, molecules of this compound will interact with each other and with solvent molecules through a variety of forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group is a hydrogen bond acceptor. The chlorine atom can also participate in halogen bonding.

Simulations can reveal how these interactions lead to the formation of specific structures, such as dimers or larger aggregates, in solution. They can also be used to predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. While specific MD simulation data for this compound is not available in the provided search results, the principles are well-established from studies of other small organic molecules. These simulations are crucial for understanding the macroscopic properties of the compound based on its molecular-level interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。